molecular formula C17H24N2O3 B2715812 N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954018-14-5

N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2715812
CAS No.: 954018-14-5
M. Wt: 304.39
InChI Key: DBOUYKVZAOOEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound features a benzodioxole carboxamide scaffold linked to a 1-isopropylpiperidine moiety via a methylene spacer. The structural combination of an aromatic group with a tertiary amine-containing piperidine is a common pharmacophore in neuroactive compounds, suggesting potential for central nervous system (CNS) target engagement . The benzo[d][1,3]dioxole group is a privileged structure in drug discovery, often contributing to a molecule's binding affinity and metabolic profile . Meanwhile, the 1-isopropylpiperidine group is a frequently explored structural element that can influence a compound's physicochemical properties and interaction with various G-protein coupled receptors (GPCRs) and ion channels . Research on analogous compounds, such as those with similar carboxamide and piperidine motifs, has shown interactions with diverse biological targets, including cannabinoid receptors (CB1) and coagulation factors , highlighting the broad research utility of this chemical class. This reagent is provided for research use only (RUO) and is strictly intended for in vitro analysis and preclinical studies in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12(2)19-7-5-13(6-8-19)10-18-17(20)14-3-4-15-16(9-14)22-11-21-15/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOUYKVZAOOEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzo[d][1,3]dioxole moiety. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.

    Coupling with Benzo[d][1,3]dioxole: The benzo[d][1,3]dioxole moiety is coupled with the piperidine intermediate through amide bond formation, typically using coupling agents like carbodiimides (e.g., EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[d][1,3]dioxole-5-carboxamide scaffold is shared across multiple compounds with varied substituents and applications. Below is a detailed comparison of structurally or functionally related derivatives:

Umami Flavor Enhancers

  • S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide): Structure: Features a linear heptan-4-yl chain. Application: Potent umami receptor agonist, 1000-fold more potent than monosodium glutamate (MSG) in flavor enhancement . Metabolism: Rapid oxidative metabolism in rat and human liver microsomes . Toxicology: No observed adverse effects in subchronic studies at 1000 mg/kg/day in rats .

Antidiabetic Agents

  • IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) :

    • Structure : Aromatic 3-(trifluoromethyl)phenyl substituent.
    • Activity : Significant hypoglycemic effect in streptozotocin-induced diabetic mice (IC₅₀ = 12.3 µM for α-amylase inhibition) .
    • Mechanism : Enhanced hydrogen bonding via the trifluoromethyl group improves enzyme inhibition .

Anticancer Agents

  • IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide): Structure: Phenoxy-phenyl substitution. Activity: Cytotoxic against HeLa and HepG2 cell lines (IC₅₀ = 26.59–65.16 µM) . Mechanism: Phenoxy groups enhance DNA intercalation or topoisomerase inhibition .
  • Comparison: The target compound’s aliphatic piperidine group may reduce DNA-binding affinity compared to IId’s planar phenoxy substituents, suggesting divergent mechanisms of action.

Anti-inflammatory and Antioxidant Agents

  • MDC (N-(4-methoxybenzyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide) :

    • Structure : Nitro and 4-methoxybenzyl groups.
    • Activity : Superior anti-inflammatory and antioxidant activity compared to ADC (N-(3-acetamidophenyl) analog) .
    • Binding : Strong interaction with myeloperoxidase (MPO) via nitro group .

Immunomodulators (STING Agonists)

  • BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) :

    • Structure : Bromine and naphthyl substituents.
    • Activity : Activates STING pathway, inducing interferon-β production .
    • Mechanism : Bromine enhances steric bulk, improving receptor binding .

Data Tables

Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxole-5-carboxamide Derivatives

Compound Name Substituent Application Key Findings References
S807 Heptan-4-yl Umami flavor 1000x potency of MSG; rapid metabolism
IIc 3-Trifluoromethylphenyl Antidiabetic IC₅₀ = 12.3 µM (α-amylase)
IId 4-(2-Methoxyphenoxy)phenyl Anticancer IC₅₀ = 26.59–65.16 µM (HeLa, HepG2)
MDC 4-Methoxybenzyl, nitro Anti-inflammatory Higher activity than ADC; MPO binding
BNBC Bromo, naphthalen-1-yl STING agonist Induces interferon-β production

Table 2: Metabolic and Toxicological Profiles

Compound Metabolic Pathway Toxicology (NOAEL*) Species Tested References
S807 Hepatic microsomal oxidation 1000 mg/kg/day (subchronic) Rat
IIc Not reported Not assessed Mouse
IId Phase I/II conjugation (inferred) Cytotoxicity at >50 µM Human cell lines

*NOAEL: No Observed Adverse Effect Level.

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H21_{21}N\O3_{3}
  • Molecular Weight : 273.34 g/mol
  • CAS Number : 745047-51-2

This compound features a benzo[d][1,3]dioxole core, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

Research indicates that the compound acts on various biological targets, primarily through modulation of neurotransmitter systems. It has shown affinity for certain receptors involved in pain modulation and anxiety regulation:

  • GHS-R1a Antagonism : The compound has been identified as an antagonist at the ghrelin receptor (GHS-R1a), which is implicated in appetite regulation and growth hormone release. This antagonism may contribute to its potential effects on metabolic processes and weight management .
  • Histone Methyltransferase Inhibition : Preliminary studies suggest that the compound may inhibit specific histone methyltransferases, which play a critical role in gene expression regulation and cancer progression .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Analgesic Effects : In animal models, this compound demonstrated significant analgesic effects comparable to conventional analgesics. The mechanism appears to involve modulation of pain pathways through central nervous system interactions .
  • Anxiolytic Activity : Behavioral assays indicate that the compound may possess anxiolytic properties, reducing anxiety-like behaviors in rodent models. This suggests a potential application in treating anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
GHS-R1a AntagonismModulates appetite and growth hormone release
Analgesic EffectsSignificant reduction in pain responses
Anxiolytic ActivityDecreased anxiety-like behavior in rodents

Case Study Examples

  • Study on Analgesic Properties :
    • In a study published by Medicinal Chemistry Communications, the compound was tested against a control group using the formalin test. Results indicated a statistically significant decrease in pain response, suggesting effective analgesic potential .
  • Behavioral Assessment for Anxiety :
    • A behavioral study assessed the anxiolytic effects using the elevated plus maze test. Mice treated with the compound showed increased time spent in open arms compared to controls, indicating reduced anxiety levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide with high purity?

  • Methodological Answer : The compound can be synthesized via condensation of benzo[d][1,3]dioxole-5-carboxylic acid with (1-isopropylpiperidin-4-yl)methylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Purification via column chromatography or recrystallization, followed by characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS), ensures structural fidelity and purity .

Q. How can researchers validate the structural conformation of this compound to ensure batch consistency?

  • Methodological Answer : Advanced analytical techniques are critical:

  • NMR spectroscopy : Assign peaks for the benzo[d][1,3]dioxole (δ 6.7–7.1 ppm for aromatic protons) and piperidinyl protons (δ 2.5–3.5 ppm for methylene and isopropyl groups).
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ using HRMS with <5 ppm error.
  • HPLC : Monitor purity (>95%) using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to neurological targets (e.g., dopamine or serotonin receptors)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with receptor active sites (e.g., dopamine D2_2 receptor). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the benzo[d][1,3]dioxole and isopropylpiperidine moieties.
  • MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability (e.g., RMSD <2 Å). Validate predictions with in vitro radioligand displacement assays .

Q. How should researchers design experiments to resolve contradictions in metabolic stability data across preclinical models?

  • Methodological Answer :

  • In vitro assays : Compare hepatic microsomal stability (human vs. rodent) using LC-MS/MS to quantify parent compound depletion.
  • Isotope labeling : Incorporate 14^{14}C or 13^{13}C labels to track metabolic pathways (e.g., cytochrome P450-mediated oxidation of the piperidine ring).
  • Species-specific factors : Adjust for interspecies differences in enzyme expression (e.g., CYP3A4 in humans vs. CYP3A1 in rats) using recombinant enzymes .

Q. What strategies optimize the compound’s pharmacokinetic profile without altering its target selectivity?

  • Methodological Answer :

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester or amide) to the carboxamide to enhance solubility.
  • SAR studies : Systematically vary substituents on the benzo[d][1,3]dioxole (e.g., electron-withdrawing groups for metabolic resistance) and piperidine (e.g., alkyl chains for lipophilicity). Validate using logP measurements and in vivo bioavailability studies .

Data Contradiction Analysis

Q. How can researchers address discrepancies in receptor binding data between in silico predictions and experimental results?

  • Methodological Answer :

  • Re-evaluate force fields : Compare AMBER vs. CHARMM parameters in docking studies to identify conformational biases.
  • Experimental controls : Use known ligands (e.g., haloperidol for D2_2 receptors) to validate assay conditions.
  • Allosteric effects : Explore non-orthosteric binding using mutagenesis (e.g., Ala-scanning of receptor extracellular loops) .

Experimental Design

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s neuropharmacological effects?

  • Methodological Answer :

  • In vitro : Primary neuronal cultures or transfected HEK293 cells expressing target receptors (e.g., 5-HT2A_{2A}). Measure cAMP or Ca2+^{2+} flux via fluorescence assays.
  • In vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic sampling (plasma/brain ratio) at Tmax_{max}. Include positive controls (e.g., fluoxetine) and dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.